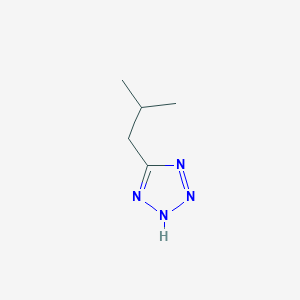
N-(Acetyloxy)-N'-methylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Acetyloxy)-N’-methylurea is an organic compound characterized by the presence of an acetyloxy group and a methylurea moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(Acetyloxy)-N’-methylurea typically involves the reaction of methylurea with acetic anhydride or acetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{Methylurea} + \text{Acetic Anhydride} \rightarrow \text{N-(Acetyloxy)-N’-methylurea} + \text{By-products} ]
Industrial Production Methods
On an industrial scale, the production of N-(Acetyloxy)-N’-methylurea may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process, making it more cost-effective and scalable.
Análisis De Reacciones Químicas
Types of Reactions
N-(Acetyloxy)-N’-methylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The acetyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halides or nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(Acetyloxy)-N’-methylurea oxides, while reduction can produce N-methylurea derivatives.
Aplicaciones Científicas De Investigación
N-(Acetyloxy)-N’-methylurea has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of polymers, coatings, and other industrial materials.
Mecanismo De Acción
The mechanism of action of N-(Acetyloxy)-N’-methylurea involves its interaction with specific molecular targets and pathways. The acetyloxy group can undergo hydrolysis, releasing acetic acid and the active methylurea moiety. This moiety can then interact with cellular components, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but they may include enzymes and receptors involved in cellular metabolism and signaling.
Comparación Con Compuestos Similares
Similar Compounds
N-Acetylurea: Similar in structure but lacks the methyl group.
N-Methylurea: Similar but lacks the acetyloxy group.
Acetylurea: Contains an acetyl group but differs in overall structure.
Uniqueness
N-(Acetyloxy)-N’-methylurea is unique due to the presence of both the acetyloxy and methylurea groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
106807-79-8 |
|---|---|
Fórmula molecular |
C4H8N2O3 |
Peso molecular |
132.12 g/mol |
Nombre IUPAC |
(methylcarbamoylamino) acetate |
InChI |
InChI=1S/C4H8N2O3/c1-3(7)9-6-4(8)5-2/h1-2H3,(H2,5,6,8) |
Clave InChI |
AZTCUBUUPXOFAG-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)ONC(=O)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


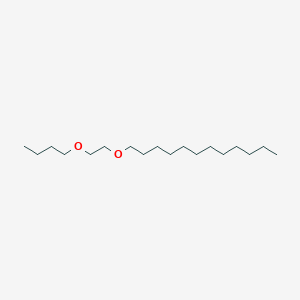
![N-[(9H-Carbazol-9-yl)acetyl]-2-methylalanine](/img/structure/B14330350.png)
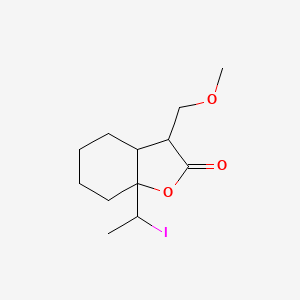
![2-([1,1'-Biphenyl]-2-yl)-5-(chloromethyl)-1,3,4-thiadiazole](/img/structure/B14330358.png)

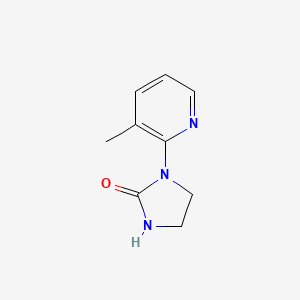
![3-{[tert-Butyl(diphenyl)silyl]oxy}propanoyl chloride](/img/structure/B14330383.png)
![9-Benzyl-3-(2-oxoethyl)-9-azabicyclo[4.2.1]nonane-2-carbaldehyde](/img/structure/B14330387.png)


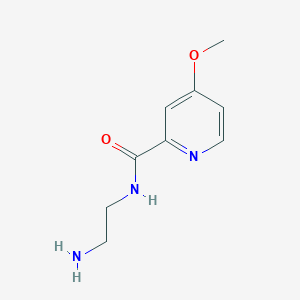
![1-{2-[4-(Dimethoxymethyl)phenoxy]ethyl}-1H-imidazole](/img/structure/B14330424.png)

